molecular formula C8H11Cl3N2O B13502683 6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride

6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride

Cat. No.: B13502683
M. Wt: 257.5 g/mol
InChI Key: DQENTFSFQFTBDU-UHFFFAOYSA-N
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Description

6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride is a chemical compound known for its unique structural properties. It is extensively utilized in various scientific research areas, ranging from drug development to material science.

Preparation Methods

The synthesis of 6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrido[3,2-f][1,4]oxazepine core, followed by chlorination at the 6th position. The final step involves the formation of the dihydrochloride salt. The reaction conditions often require specific temperatures and solvents to ensure the purity and yield of the final product .

Chemical Reactions Analysis

6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride can be compared with other similar compounds, such as:

    6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine dihydrochloride: This compound has a similar core structure but differs in the position of the chlorine atom.

    2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride: This compound lacks the chlorine atom, which may affect its reactivity and applications

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11Cl3N2O

Molecular Weight

257.5 g/mol

IUPAC Name

6-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;dihydrochloride

InChI

InChI=1S/C8H9ClN2O.2ClH/c9-7-1-2-11-8-6(7)5-10-3-4-12-8;;/h1-2,10H,3-5H2;2*1H

InChI Key

DQENTFSFQFTBDU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC=CC(=C2CN1)Cl.Cl.Cl

Origin of Product

United States

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